molecular formula C16H20N2O3 B6612023 ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate CAS No. 338959-54-9

ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6612023
CAS No.: 338959-54-9
M. Wt: 288.34 g/mol
InChI Key: DELYOEJMPWXGKL-UHFFFAOYSA-N
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Description

Ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a synthetic pyrazole derivative of significant interest in medicinal and organic chemistry research. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles known for their diverse biological activities . The specific substitution pattern on this compound—featuring a 4-methoxyphenyl group at the N1 position and an isopropyl group at the C5 position—is strategically designed to modulate its electronic properties and steric profile, which can profoundly influence its biological interactions and physical characteristics . This compound serves as a valuable scaffold in pharmaceutical research for the development of novel therapeutic agents. Pyrazole cores are extensively investigated for their wide spectrum of pharmacological properties, which include serving as antioxidant , anti-inflammatory, anticancer, antibacterial, and analgesic agents . The incorporation of aryl systems, such as the 4-methoxyphenyl ring, is well-documented to significantly enhance the biological activity of the pyrazole molecule . Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules or to study structure-activity relationships (SAR) in drug discovery efforts. The mechanism of action for pyrazole derivatives is often multi-faceted and dependent on the specific substituents. Some function as potent antioxidants by scavenging free radicals like DPPH and ABTS, thereby helping to mitigate oxidative stress associated with various disease states . The presence of distinct substituents on both the pyrazole and phenyl rings can severely modify these biological properties, making compounds like this one crucial for exploratory research . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-5-21-16(19)14-10-17-18(15(14)11(2)3)12-6-8-13(20-4)9-7-12/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELYOEJMPWXGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Pyrazole derivatives, including ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, have been studied for their diverse pharmacological activities. These compounds exhibit:

  • Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory disorders .
  • Analgesic Activity : Many substituted pyrazoles demonstrate pain-relieving effects, which can be beneficial in pain management therapies .
  • Antibacterial and Anticancer Properties : Research indicates that certain pyrazole derivatives possess antibacterial and anticancer activities, highlighting their potential as therapeutic agents against infections and tumors .

Case Studies and Research Findings

Recent studies have focused on the synthesis of this compound and its derivatives. For instance, the incorporation of methoxy and isopropyl groups has been shown to enhance the lipophilicity and bioactivity of these compounds, which is crucial for drug design .

Agricultural Applications

Herbicide Development

The structural characteristics of pyrazole compounds allow them to function as herbicides. This compound can be explored for its herbicidal properties due to its ability to inhibit specific biochemical pathways in plants. This potential has been noted in various studies where similar pyrazoles have been developed into effective herbicides .

Mechanism of Action

The mechanism of action of ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate with key analogs:

Compound Name Substituents (N1/C5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Properties Source
Target Compound 4-methoxyphenyl/isopropyl C₁₆H₂₀N₂O₃ 288.34 Not reported Not reported Likely moderate solubility due to methoxy group N/A
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate Isopropyl/amino C₉H₁₅N₃O₂ 197.24 Not reported Not reported Amino group enhances reactivity ChemBK
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl/amino C₁₂H₁₂FN₃O₂ 249.24 153–154 97 Fluorine increases lipophilicity Kanto Reagents
Ethyl 5-cyclopropyl-1-(3-((4-methoxyphenyl)sulfonamido)phenyl)-1H-pyrazole-4-carboxylate (8s-I1) Sulfonamido-phenyl/cyclopropyl C₂₂H₂₃N₃O₅S 442.2 Not reported (oil) >90 Sulfonamide enhances bioactivity Research study

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may improve solubility compared to fluorine-substituted analogs (e.g., ), but reduce lipophilicity relative to cyclopropyl derivatives (e.g., 8s-I1) .
  • Physical State: Analogs with amino groups (e.g., ) or sulfonamide moieties (e.g., 8s-I1) often exist as solids or oils, respectively, depending on substituent polarity .

Crystallographic and Analytical Data

  • Crystallography : While the target compound’s crystal structure is unreported, analogs like 8s-I1 were characterized using LC-MS and NMR, with purity validated via chromatographic methods . SHELX software is widely used for such analyses.
  • Hydrogen Bonding : The methoxy group may participate in C–H···O interactions, influencing crystal packing .

Biological Activity

Ethyl 5-isopropyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which is renowned for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3} with a CAS number of 338959-54-9. The structure features a pyrazole ring substituted with an isopropyl group and a methoxyphenyl group, contributing to its unique biological properties.

Synthesis Pathway

The synthesis typically involves a multi-step process:

  • Formation of Hydrazone : Reaction of 4-methoxybenzaldehyde with isopropyl hydrazine.
  • Cyclization : The hydrazone is cyclized using ethyl acetoacetate under acidic conditions (e.g., refluxing in ethanol with hydrochloric acid) to yield the pyrazole derivative.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.
  • Biofilm Inhibition : It effectively inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Research indicates that this compound possesses notable anticancer activity:

  • Cell Line Studies : The compound was screened against several cancer cell lines, including MCF7 and NCI-H460. It demonstrated cytotoxic effects with IC50 values as low as 3.79 µM for MCF7 cells .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
MCF73.79
NCI-H46012.50
Hep-23.25
P81517.82

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking catalytic activity.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and contributing to its therapeutic effects .

Study on Antimicrobial Efficacy

A study conducted on five pyrazole derivatives, including this compound, revealed that these compounds displayed excellent antimicrobial properties with significant inhibition zones against tested pathogens .

Study on Anticancer Activity

In another investigation focusing on anticancer effects, this compound was shown to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer : Replace traditional solvents with Cyrene or 2-MeTHF. Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time. Catalytic methods (e.g., Fe₃O₄ nanoparticles) improve atom economy, monitored via E-factor calculations .

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